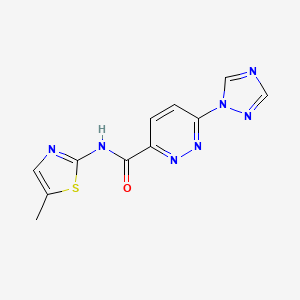

N-(5-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7OS/c1-7-4-13-11(20-7)15-10(19)8-2-3-9(17-16-8)18-6-12-5-14-18/h2-6H,1H3,(H,13,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLGAOHYOFNMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.

Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Formation of the Pyridazine Ring: The pyridazine ring can be constructed through condensation reactions involving hydrazine derivatives and diketones.

Coupling Reactions: The final step involves coupling the thiazole, triazole, and pyridazine rings through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and triazole moieties exhibit notable antimicrobial properties. N-(5-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been evaluated for its efficacy against various bacterial strains. Studies show that derivatives with these functional groups can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has shown promising results in anticancer studies. For instance, derivatives of similar structures have been tested against cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer). These studies indicated that compounds with thiazole and triazole linkages can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation.

Anti-inflammatory Properties

Compounds with similar structural features have also been investigated for their anti-inflammatory effects. They have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Fungicidal Activity

The thiazole and triazole frameworks are known for their fungicidal properties. Research indicates that compounds similar to this compound can effectively combat fungal pathogens affecting crops. For example, they have shown efficacy against Fusarium and Botrytis species, which are responsible for significant agricultural losses .

Plant Growth Regulation

Some studies suggest that triazole-containing compounds can act as plant growth regulators. They may enhance growth parameters such as root development and stress tolerance in plants, making them valuable in agricultural biotechnology .

Coordination Chemistry

This compound has potential applications in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes can be utilized in catalysis and materials development .

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials with unique electronic or photonic properties. Such materials are increasingly important in fields such as optoelectronics and nanotechnology .

Mechanism of Action

The mechanism of action of N-(5-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling. Key structural and functional comparisons:

Key Observations :

Crystalline Pyridazine Derivatives ()

A patent () describes crystalline forms of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide. Key comparisons:

Key Observations :

- The patent compound’s cyclopropane and deuterated groups highlight strategies to optimize stability and bioavailability, which could inform similar modifications for the target compound .

- Crystalline form optimization is critical for drug development, suggesting that the target compound’s solid-state properties should be characterized .

Triazole-Containing Pharmaceuticals ()

Talarozole and Rambazole () are triazole-based drugs used for keratinization disorders. Structural comparisons:

Key Observations :

- Talarozole’s benzothiazole core vs. the target’s pyridazine may lead to differences in target selectivity (e.g., cytochrome P450 enzymes vs. kinase inhibition).

- Both compounds leverage triazole’s hydrogen-bonding capacity, but the target’s pyridazine-thiazole scaffold could offer novel binding modes .

Biological Activity

N-(5-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

The compound features a complex structure characterized by the presence of thiazole and triazole moieties, which are known for their pharmacological properties. The molecular formula is with a molecular weight of 287.30 g/mol . Its synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of triazolo-pyridazine derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase and several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM against these cell lines .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 1.06 ± 0.16 | c-Met kinase inhibition |

| MCF-7 | 1.23 ± 0.18 | Apoptosis induction |

| HeLa | 2.73 ± 0.33 | Cell cycle arrest in G0/G1 phase |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Antifungal Activity

The compound has also been evaluated for antifungal properties, particularly against strains like Candida albicans. In vitro assays demonstrated promising results, suggesting its utility in treating fungal infections . The structural components derived from thiazole and triazole contribute to this activity by interfering with fungal cell wall synthesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the thiazole and triazole rings significantly affect the biological activity of the compound. For example, the presence of the methyl group on the thiazole ring enhances its interaction with target enzymes involved in tumor growth and proliferation .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a new series of triazolo-pyridazine derivatives revealed that compounds similar to this compound showed remarkable efficacy against c-Met overexpressed cancer cell lines. The lead compound demonstrated an IC50 comparable to established anticancer drugs, indicating its potential as a therapeutic agent .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, derivatives of the compound were tested against various fungal pathogens. Results indicated that modifications to the triazole moiety could enhance antifungal potency, suggesting a pathway for developing new antifungal agents based on this scaffold .

Q & A

Q. What synthetic strategies are commonly employed for preparing N-(5-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

Methodological Answer:

- Step 1 : Start with functionalized pyridazine intermediates. For example, 6-chloropyridazine-3-carboxylic acid derivatives can undergo nucleophilic substitution with 1H-1,2,4-triazole at the 6-position under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Couple the resulting triazole-substituted pyridazine with 5-methylthiazole-2-amine using carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .

- Step 3 : Purify via column chromatography and confirm purity by HPLC (>98%) .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., dimerization of triazole).

Q. How is the structural identity of this compound validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the thiazole methyl group typically appears as a singlet at ~2.5 ppm, while triazole protons resonate between 8.0–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₀N₈OS: 338.0652) .

- X-ray Crystallography : Employ SHELXL for refinement to resolve ambiguities in bond angles or stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications : Replace the thiazole ring with isosteres (e.g., oxazole, pyrazole) to assess impact on target binding .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole or pyridazine positions to enhance metabolic stability .

- Biological Assays : Test analogs against kinase inhibition panels (e.g., TrkA/B/C) using fluorescence polarization assays. Correlate IC₅₀ values with computational docking models .

- Data Analysis : Apply multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Q. What experimental approaches address poor aqueous solubility in pharmacokinetic studies?

Methodological Answer:

- Solid Dispersion Techniques : Co-formulate with hydrophilic polymers (e.g., PVP-VA64) via spray drying to enhance dissolution rates. Characterize amorphous phases using differential scanning calorimetry (DSC) .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety to improve solubility at physiological pH .

- In Vivo Testing : Administer formulations to animal models (e.g., beagle dogs) and measure plasma concentrations via LC-MS/MS .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters. Validate hydrogen bonding networks (e.g., triazole N–H···O interactions) using Olex2 .

- Cross-Validation : Compare experimental data with density functional theory (DFT)-optimized geometries to identify torsional strain .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Hypothesis 1 : Poor solubility may reduce bioavailability. Test in vitro assays with simulated physiological solubility conditions (e.g., 0.5% Tween-80) .

- Hypothesis 2 : Metabolic instability (e.g., CYP3A4-mediated oxidation). Perform microsomal stability assays and identify metabolites via UPLC-QTOF .

- Resolution : Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.